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molecular formula C11H23NO3S B8353762 (2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate

(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate

Cat. No. B8353762
M. Wt: 249.37 g/mol
InChI Key: OCLYVWYURMNVRW-UHFFFAOYSA-N
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Patent
US07632829B2

Procedure details

A solution of 0.51 g (2.99 mmol) of 2,2-dimethyl-3-piperidin-1-yl-propan-1-ol in 7 ml of dichloromethane was treated at 0° C. with 0.24 ml (179.59 mmol) of methanesulfonyl chloride and stirred at RT for 2.5 h. The reaction was extracted with aqueous saturated NaHCO3 /Et2O (3×). The organic phases were washed with aqueous saturated NaHCO3, dried over Na2SO4 and evaporated to give 0.85 g (quantitative) of the title compound as light brown oil. MS: 249.2 (M+).
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])([CH2:5][N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][OH:4].[CH3:13][S:14](Cl)(=[O:16])=[O:15]>ClCCl>[CH3:1][C:2]([CH3:12])([CH2:5][N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][O:4][S:14]([CH3:13])(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
0.51 g
Type
reactant
Smiles
CC(CO)(CN1CCCCC1)C
Name
Quantity
0.24 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with aqueous saturated NaHCO3 /Et2O (3×)
WASH
Type
WASH
Details
The organic phases were washed with aqueous saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC(COS(=O)(=O)C)(CN1CCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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